molecular formula C19H24Cl2N2O3S B12938011 Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate CAS No. 87049-55-6

Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate

Cat. No.: B12938011
CAS No.: 87049-55-6
M. Wt: 431.4 g/mol
InChI Key: ZXSICTIEZNPPLF-UHFFFAOYSA-N
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Description

Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a dichlorophenyl group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted imidazole or dichlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: Investigated for its potential as an antifungal and antimicrobial agent, due to the presence of the imidazole ring and dichlorophenyl group.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections and as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: An antifungal agent with a similar imidazole ring structure.

    Ketoconazole: Another antifungal agent with a similar dichlorophenyl group.

    Miconazole: Shares the imidazole ring and is used as an antifungal agent.

Uniqueness

Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its thioester linkage, in particular, may offer unique interactions with biological targets and potential for further chemical modification.

Properties

CAS No.

87049-55-6

Molecular Formula

C19H24Cl2N2O3S

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoate

InChI

InChI=1S/C19H24Cl2N2O3S/c1-2-26-18(24)5-3-4-10-27-13-19(25,12-23-9-8-22-14-23)16-7-6-15(20)11-17(16)21/h6-9,11,14,25H,2-5,10,12-13H2,1H3

InChI Key

ZXSICTIEZNPPLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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